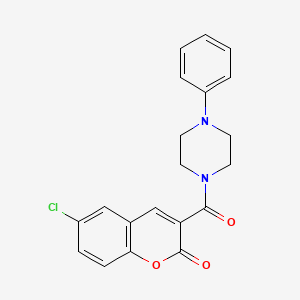

6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

Descripción

6-Chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by:

- A 4-phenylpiperazine-1-carbonyl group at position 3, contributing to hydrogen bonding and hydrophobic interactions due to the piperazine ring and aromatic phenyl group .

Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The integration of a piperazine moiety in this compound suggests improved solubility and receptor-binding capabilities compared to simpler coumarins .

Propiedades

IUPAC Name |

6-chloro-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c21-15-6-7-18-14(12-15)13-17(20(25)26-18)19(24)23-10-8-22(9-11-23)16-4-2-1-3-5-16/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIHPKQLBUVBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Chlorination: The chromen-2-one core is then chlorinated at the 6th position using a chlorinating agent like phosphorus oxychloride (POCl3).

Coupling with Phenylpiperazine: The final step involves the coupling of the chlorinated chromen-2-one with 4-phenylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromen-2-one derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several human cancer cell lines, demonstrating cytotoxic effects. For instance, a study reported that derivatives containing similar structures exhibited IC50 values in the micromolar range against various cancer types, indicating promising anticancer activity .

Neuropharmacological Effects

The piperazine moiety contributes to the neuropharmacological properties of this compound. Research indicates that compounds with phenylpiperazine can exhibit anxiolytic and antidepressant effects, making them candidates for further investigation in treating mood disorders .

Case Study 1: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxicity of 6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one against multiple cancer cell lines, including A-427 and LCLC-103H. The results indicated significant cell death at concentrations as low as 5 μM, suggesting that modifications to the chromenone structure can enhance biological activity .

Case Study 2: Synthesis and Characterization

A comprehensive synthesis approach was documented where various derivatives were synthesized and characterized using NMR and IR spectroscopy. The study confirmed the stability of the synthesized compounds under physiological conditions, paving the way for pharmacological studies .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for:

- Cancer Treatment : As a potential lead compound for developing new anticancer agents.

- Neurological Disorders : Investigating its role in modulating neurotransmitter systems could lead to new treatments for anxiety and depression.

Mecanismo De Acción

The mechanism of action of 6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparación Con Compuestos Similares

Structural analogs of this compound vary in substituents at positions 3 and 6, significantly altering their physicochemical and biological properties. Key comparisons are summarized below:

Substitution at Position 3

Key Observations:

- Piperazine vs. Indole/Thiazole : Piperazine derivatives generally exhibit enhanced solubility and hydrogen-bonding capacity, while indole/thiazole analogs show stronger antifungal activity .

- Aryl Substituents on Piperazine : Phenyl, chlorophenyl, or tolyl groups influence lipophilicity and receptor affinity. For example, 7-hydroxy-3-(4-(p-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one (34) demonstrated improved enzyme inhibition compared to phenyl analogs .

Substitution at Position 6

Key Observations:

- Halogen vs. Hydroxy : Chloro/bromo substituents enhance antimicrobial activity, while hydroxyl groups improve solubility and enzyme interactions .

- Positional Isomerism : 6-Chloro derivatives (target compound) vs. 7-hydroxy analogs (32) show distinct biological profiles due to electronic and steric effects .

Actividad Biológica

6-chloro-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one, with the CAS number 923220-67-1, is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by a chloro group at the 6th position and a phenylpiperazine moiety, suggests potential biological activities that warrant investigation.

- Molecular Formula : C20H17ClN2O3

- Molecular Weight : 368.81 g/mol

- Structure : The compound features a chromen-2-one core, which is known for its diverse biological properties.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

- Gene Expression Regulation : It may affect the expression of genes related to cell growth, differentiation, and apoptosis.

Antioxidant Activity

Research indicates that chromen derivatives often exhibit significant antioxidant properties. A study demonstrated that related compounds showed varying degrees of antioxidant activity, with some achieving IC50 values as low as 2.07 µM, indicating strong free radical scavenging capabilities .

| Compound | IC50 (μM) |

|---|---|

| 4a | 2.07 |

| 4b | 2.25 |

| 4c | 2.29 |

| 4d | 2.30 |

| 4e | 2.35 |

This suggests that the structural features of chromen derivatives play a crucial role in their antioxidant efficacy.

Anticancer Activity

The anticancer potential of chromen derivatives has been well-documented. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives trigger apoptosis through the activation of caspases and suppression of anti-apoptotic proteins like Bcl-xL .

Study on Coumarin-Chalcone Hybrids

A recent study synthesized various coumarin-chalcone hybrids, including those with structural similarities to our compound of interest. These hybrids demonstrated promising in vitro activity against intracellular pathogens and cancer cells, with some exhibiting low EC50 values against Leishmania braziliensis and Trypanosoma cruzi .

Antiparasitic Activity

Another research effort focused on coumarin derivatives revealed significant antiparasitic activity against Leishmania species and Trypanosoma cruzi. Compounds were evaluated for their cytotoxicity in human cell lines, showing moderate to high antitrypanosomal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.